5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
Brand Name: Vulcanchem
CAS No.: 1268140-15-3
VCID: VC21088714
InChI: InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3
SMILES: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

CAS No.: 1268140-15-3

Cat. No.: VC21088714

Molecular Formula: C21H22O6

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone - 1268140-15-3

Specification

CAS No. 1268140-15-3
Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3
Standard InChI Key MDRKJMLXLVCUIU-UHFFFAOYSA-N
SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C
Canonical SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator